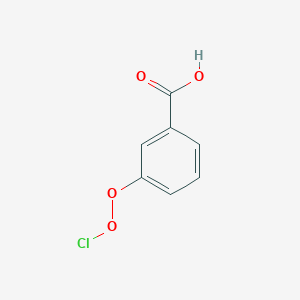

3-Chloroperoxylbenzoic acid

Description

Historical Context of Peracid Chemistry Research

The journey into the world of peracid chemistry began in the early 20th century. In 1910, German scientists D'ans and Friederich first reported the synthesis of concentrated peracetic acid. d-nb.info However, it was the foundational work of chemists like Adolf von Baeyer and Victor Villiger in 1899 on the oxidation of ketones to esters, a reaction now famously known as the Baeyer-Villiger oxidation, that truly began to unveil the synthetic potential of peracids. thieme.dersc.org Over the decades, research has expanded to include a variety of peroxycarboxylic acids, with a significant publication by Daniel Swern in 1949 providing a comprehensive review of organic peracids and further solidifying their importance in the field. acs.org The development and commercial availability of m-CPBA marked a significant step forward, offering a more stable and easier-to-handle alternative to other peracids, thereby accelerating its adoption in both academic and industrial laboratories. organic-chemistry.org

Role of 3-Chloroperoxylbenzoic Acid as a Versatile Oxidant in Chemical Transformations

3-Chloroperoxybenzoic acid is a highly versatile oxidizing agent, capable of effecting a wide range of chemical transformations. chemicalbook.comrsc.org Its utility stems from the presence of a weak oxygen-oxygen bond, which allows for the transfer of an oxygen atom to various substrates. chemicalbook.com The principal applications of m-CPBA include the epoxidation of alkenes, the Baeyer-Villiger oxidation of ketones and aldehydes, and the oxidation of heteroatoms such as nitrogen and sulfur. organic-chemistry.orgchemicalbook.com

The epoxidation of alkenes to form three-membered cyclic ethers known as epoxides is one of the most common and important reactions employing m-CPBA. masterorganicchemistry.comsmolecule.com This transformation is crucial in the synthesis of numerous natural products and pharmaceuticals. smolecule.com The Baeyer-Villiger oxidation, another key application, facilitates the conversion of ketones into esters and cyclic ketones into lactones, providing a powerful tool for ring expansion and functional group interconversion. nrochemistry.comchemistrysteps.com Furthermore, m-CPBA is widely used to oxidize amines to amine oxides or nitro compounds, and sulfides to sulfoxides and sulfones, demonstrating its broad scope in heteroatom oxidation. organic-chemistry.orgnumberanalytics.com

Scope and Significance of this compound in Contemporary Synthetic Methodology

The significance of m-CPBA in modern organic synthesis cannot be overstated. It remains a go-to reagent for a multitude of oxidative transformations due to its reliability, predictability, and often high yields. benthamdirect.com Recent research continues to uncover new applications and refine existing methodologies. For instance, metal-free oxidations mediated by m-CPBA have been a subject of intense investigation, highlighting its role in developing more environmentally benign synthetic routes. benthamdirect.comresearchgate.net

The reagent's utility extends to the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and polymers. dataintelo.com In the pharmaceutical industry, m-CPBA is instrumental in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs). dataintelo.com Its role in agrochemical synthesis is also significant, contributing to the production of pesticides and herbicides. dataintelo.com Moreover, the epoxidation reactions facilitated by m-CPBA are pivotal in the manufacturing of various polymers, resins, and coatings. dataintelo.com The continued exploration of m-CPBA in catalytic systems and its application in domino reactions further underscore its enduring importance in the ever-evolving landscape of synthetic chemistry. researchgate.netmdpi.com

Interactive Data Table: Properties of 3-Chloroperoxybenzoic Acid

| Property | Value | Reference(s) |

| Chemical Formula | C₇H₅ClO₃ | chemicalbook.com |

| Molecular Weight | 172.57 g/mol | chemicalbook.com |

| Appearance | White to off-white moist crystalline powder | exsyncorp.comchemicalbook.com |

| Melting Point | 92-94 °C (decomposes) | chemicalbook.com |

| Solubility | Almost insoluble in water; soluble in ethanol, ethers, chloroform, and dichloroethane | chemicalbook.comontosight.ai |

| CAS Number | 937-14-4 | exsyncorp.com |

Structure

3D Structure

Properties

IUPAC Name |

3-chloroperoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO4/c8-12-11-6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQAWBGAIOYWONH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OOCl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloroperoxylbenzoic Acid

Industrial and Laboratory Preparation Routes for 3-Chloroperoxylbenzoic Acid

The synthesis of m-CPBA can be achieved through several routes, with the choice of method often depending on the scale of the operation and the required purity of the final product.

Industrial-Scale Production: The primary industrial method for preparing m-CPBA involves the reaction of m-chlorobenzoyl chloride with a basic solution of hydrogen peroxide, which is then followed by acidification. wikipedia.orgruifuchemical.com This method is favored for large-scale production due to the availability and cost-effectiveness of the starting materials. The reaction is typically carried out in a biphasic system or with careful control of pH and temperature to maximize yield and minimize the formation of byproducts.

Laboratory-Scale Synthesis: In a laboratory setting, a common and reliable procedure for synthesizing m-CPBA starts from m-chlorobenzoic acid. masterorganicchemistry.com A well-established method involves the reaction of m-chlorobenzoic acid with hydrogen peroxide in the presence of methanesulfonic acid. This approach is often preferred for smaller-scale preparations where ease of handling and high purity are prioritized. Another laboratory method mirrors the industrial route, using m-chlorobenzoyl chloride and a basic solution of hydrogen peroxide. wikipedia.org

The table below summarizes the key components and conditions for these synthetic routes.

| Scale | Starting Material | Key Reagents | General Conditions | Reference |

| Industrial | m-Chlorobenzoyl chloride | Hydrogen peroxide, Base (e.g., NaOH), Acid (for workup) | Basic aqueous solution, followed by acidification | wikipedia.orgruifuchemical.com |

| Laboratory | m-Chlorobenzoic acid | Hydrogen peroxide, Methanesulfonic acid | Organic solvent | masterorganicchemistry.com |

| Laboratory | m-Chlorobenzoyl chloride | Hydrogen peroxide, Base (e.g., NaOH), Acid (for workup) | Basic aqueous solution, followed by acidification | wikipedia.org |

Purity Considerations and Handling Protocols for Research Applications

The purity and stability of m-CPBA are of significant concern, particularly in research applications where reaction stoichiometry and the absence of impurities are crucial.

Purity and Purification: Commercially available m-CPBA is typically sold as a stabilized mixture with a purity of less than 77% (often around 70-75%). wikipedia.orgfishersci.euchemicalbook.com The remainder consists mainly of m-chlorobenzoic acid (around 10%) and water, which are added to improve the stability of the compound. wikipedia.orgchemicalbook.com Pure m-CPBA is shock-sensitive and can deflagrate, making its commercial distribution in a pure form hazardous. chemicalbook.comscienceinfo.com

For reactions that require high-purity m-CPBA, the commercial-grade material can be purified. A standard laboratory procedure involves washing the commercial material with a phosphate (B84403) buffer solution at a pH of 7.5. wikipedia.org This process selectively removes the more acidic m-chlorobenzoic acid impurity. wikipedia.org After washing, the purified m-CPBA is dried to yield a solid of higher purity. The exact concentration of the active oxidant in a given batch, whether commercial or purified, can be determined by titration, often iodometric titration. wikipedia.orgruifuchemical.com

Handling and Storage Protocols: Due to its thermal instability and potential for shock-sensitivity, especially when pure, strict handling and storage protocols must be followed. scienceinfo.comacs.org

Storage: m-CPBA should be stored at low temperatures, typically in a refrigerator at approximately 2–8°C, in a tightly closed container. fishersci.eu Plastic containers are recommended over glass to minimize potential hazards. wikipedia.org

Handling: It is crucial to use m-CPBA in a well-ventilated area, such as a chemical fume hood. fishersci.eu Personal protective equipment, including gloves and safety glasses, should be worn. ust.hk Contact with flammable materials should be avoided as m-CPBA is a strong oxidizing agent that can cause fires. ruifuchemical.comchemicalbook.com It is advised to use only the minimum quantity required for the procedure and to avoid returning any unused material to the original container. ust.hk

The following table outlines the different grades of m-CPBA and the associated handling considerations.

| Grade | Typical Purity | Key Impurity/Stabilizer | Handling Considerations | Reference |

| Commercial | <77% (e.g., 70-75%) | m-Chlorobenzoic acid, Water | Stable for general use; store refrigerated. | wikipedia.orgfishersci.eu |

| Purified | >85% | Residual m-chlorobenzoic acid and water | Increased shock and thermal sensitivity; handle with extreme care, store at low temperatures in plastic containers. | wikipedia.orgmasterorganicchemistry.comscienceinfo.com |

Mechanistic Investigations of 3 Chloroperoxylbenzoic Acid Mediated Reactions

Fundamental Principles of 3-Chloroperoxylbenzoic Acid Oxidative Reactivity

This compound, commonly abbreviated as m-CPBA, is a powerful oxidizing agent widely utilized in organic synthesis. Its reactivity stems from the inherent instability of the peroxide bond within the peroxycarboxylic acid functional group. This section delves into the fundamental principles governing the oxidative prowess of m-CPBA.

The defining feature of m-CPBA and other peroxy acids is the peroxycarboxylic acid moiety (-COOOH), which is responsible for the transfer of an oxygen atom to a substrate. mychemblog.com The oxygen-oxygen single bond in this group is weak and readily undergoes cleavage. erowid.org This process is facilitated by the electrophilic nature of the peroxide oxygen, which seeks out electron-rich centers in other molecules. organic-chemistry.org

During an oxidation reaction, such as the epoxidation of an alkene, the peroxy acid transfers one of its oxygen atoms to the substrate, resulting in the formation of a new oxygen-containing functional group on the substrate and the generation of the corresponding carboxylic acid as a byproduct, in this case, 3-chlorobenzoic acid. masterorganicchemistry.com The transfer of the oxygen atom is a concerted process, meaning that bond-forming and bond-breaking events occur simultaneously. researchgate.net

The general mechanism of oxygen atom transfer from a peroxycarboxylic acid can be summarized as follows:

The alkene's electron-rich π bond acts as a nucleophile, attacking the electrophilic terminal oxygen atom of the peroxy acid.

Concurrently, the weak O-O bond breaks.

A proton is transferred from the peroxy acid's hydroxyl group to the newly formed carbonyl group of the carboxylic acid byproduct. mychemblog.com

This orchestrated sequence of events allows for the efficient and often stereospecific transfer of an oxygen atom.

The reactivity of m-CPBA is influenced by both electronic and steric factors, which dictate the rate and selectivity of its reactions.

Electronic Factors:

The rate of m-CPBA reactions is significantly enhanced by the presence of electron-donating groups on the substrate and electron-withdrawing groups on the peroxy acid. masterorganicchemistry.com For instance, in the epoxidation of alkenes, electron-rich olefins react faster than electron-poor ones. pearson.com This is because the increased electron density of the double bond strengthens its nucleophilic character, making it more susceptible to attack by the electrophilic oxygen of the m-CPBA. pearson.com

Conversely, the presence of an electron-withdrawing group, such as the chlorine atom on the benzene ring of m-CPBA, increases the electrophilicity of the peroxy acid, making it a more potent oxidizing agent compared to unsubstituted peroxybenzoic acid. masterorganicchemistry.com This electronic effect enhances the rate of oxygen transfer. masterorganicchemistry.com

Steric Factors:

Steric hindrance plays a crucial role in determining the regioselectivity and stereoselectivity of m-CPBA reactions. pearson.com The peroxy acid will preferentially attack the less sterically hindered face of a double bond. mychemblog.com In cases where a molecule contains multiple double bonds, m-CPBA will selectively epoxidize the most electron-rich and sterically accessible one. erowid.org

For example, in the epoxidation of a diene, the double bond with the highest degree of substitution (and thus greater electron density) and the least steric congestion will be preferentially oxidized. erowid.org This principle allows for selective transformations in complex molecules. The interplay of electronic and steric effects is a key consideration in predicting the outcome of oxidations with m-CPBA.

Concerted Reaction Pathways Involving this compound

Many of the reactions mediated by m-CPBA proceed through concerted mechanisms, where multiple bond-forming and bond-breaking steps occur in a single, continuous transition state. This is in contrast to stepwise mechanisms that involve discrete intermediates.

The epoxidation of olefins, also known as the Prilezhaev reaction, is a hallmark transformation effected by m-CPBA. wikipedia.org This reaction involves the conversion of an alkene to an epoxide (also known as an oxirane), a three-membered cyclic ether. mychemblog.com The Prilezhaev reaction is a highly valuable synthetic tool due to its reliability and stereospecificity. wikipedia.org

A key feature of the Prilezhaev reaction is its high degree of stereospecificity. wikipedia.org The stereochemistry of the starting alkene is retained in the resulting epoxide. mychemblog.com For example, the epoxidation of a cis-alkene yields a cis-epoxide, while a trans-alkene affords a trans-epoxide. wikipedia.org This stereochemical fidelity is a direct consequence of the concerted nature of the reaction mechanism. masterorganicchemistry.com

The addition of the oxygen atom occurs in a syn fashion, meaning both new carbon-oxygen bonds are formed on the same face of the original alkene plane. masterorganicchemistry.com This results in the substituents that were cis to each other in the alkene remaining cis in the epoxide ring, and those that were trans remaining trans.

When the alkene substrate is chiral, the epoxidation can proceed with diastereoselectivity. The incoming m-CPBA molecule will preferentially approach the less sterically hindered face of the double bond, leading to the formation of one diastereomer in excess. This selectivity is governed by the existing stereocenters in the substrate molecule.

The concerted mechanism of the Prilezhaev reaction is often described by the "butterfly mechanism," a term first proposed by Bartlett. wikipedia.org This model depicts a transition state where the peroxy acid is intramolecularly hydrogen-bonded and adopts a conformation that resembles a butterfly. wikipedia.org

In this transition state:

The plane of the peroxy acid bisects the plane of the alkene.

The weak O-O bond is aligned perpendicularly to the alkene's π system. wikipedia.org

The terminal, electrophilic oxygen of the peroxy acid is transferred to the nucleophilic double bond of the alkene.

Simultaneously, the proton of the peroxy acid's hydroxyl group is transferred to the carbonyl oxygen of what will become the carboxylic acid byproduct.

The O-O bond cleaves, and the new C-O bonds of the epoxide are formed. nih.gov

Epoxidation of Olefins (Prilezhaev Reaction) with this compound

Influence of Alkene Substitution on Reaction Kinetics and Chemoselectivity

The substitution pattern of an alkene significantly influences the kinetics and chemoselectivity of its epoxidation by this compound (m-CPBA). The reaction is an electrophilic addition where the peroxyacid acts as the electrophile, transferring an oxygen atom to the nucleophilic π-bond of the alkene. Consequently, the rate of epoxidation is highly sensitive to the electronic properties of the alkene.

Reaction Kinetics:

Electron-donating groups attached to the double bond increase the electron density of the π-system, making the alkene more nucleophilic and thus accelerating the reaction rate. Conversely, electron-withdrawing groups decrease the electron density, rendering the alkene less nucleophilic and slowing down the epoxidation process. This trend is evident in the relative reaction rates of variously substituted alkenes. Generally, the rate of epoxidation increases with the degree of substitution on the double bond, following the order: monosubstituted < disubstituted < trisubstituted < tetrasubstituted alkenes. This is because alkyl groups are weakly electron-donating and contribute to the stability of the partial positive charge that develops on the alkene carbons in the transition state.

A kinetic equation can be used to determine the relative rate constants from product analysis under competitive reaction conditions. Studies have shown a good correlation between the rate constants of m-CPBA epoxidation and the ionization potentials of the alkenes, with separate linear correlations observed for aliphatic and aromatic alkenes. This supports the notion that increased electron density in the alkene's highest occupied molecular orbital (HOMO) facilitates the reaction.

| Alkene | Substitution Pattern | Relative Rate of Epoxidation with m-CPBA |

|---|---|---|

| Ethene | Unsubstituted | 1 |

| Propene | Monosubstituted | 25 |

| (E)-2-Butene | Disubstituted (trans) | 500 |

| 2-Methyl-2-butene | Trisubstituted | 6500 |

| 2,3-Dimethyl-2-butene | Tetrasubstituted | >6500 |

Chemoselectivity:

In molecules containing multiple double bonds, m-CPBA will preferentially epoxidize the most electron-rich alkene. researchgate.net For instance, in a diene, a more substituted or electron-rich double bond will react faster than a less substituted or electron-poor one. This chemoselectivity is a valuable tool in organic synthesis, allowing for the targeted modification of one double bond in the presence of others. For example, in the monoepoxidation of 1,2-dimethylcyclohexa-1,4-diene, the reaction occurs selectively at the more electron-rich tetrasubstituted double bond. organic-chemistry.orgnsf.gov

Steric hindrance can also play a role in determining the chemoselectivity, although it is often secondary to electronic effects. If two double bonds have similar electronic properties, the less sterically hindered one may react more readily. However, in many cases, the electronic effect of substitution dominates.

Baeyer-Villiger Oxidation of Carbonyl Compounds with this compound

The Baeyer-Villiger oxidation is a notable reaction mediated by this compound, which involves the conversion of a ketone to an ester (or a cyclic ketone to a lactone) through the insertion of an oxygen atom adjacent to the carbonyl group. wikipedia.org This reaction proceeds via a well-defined mechanism involving a key tetrahedral intermediate.

The reaction is initiated by the nucleophilic attack of the peroxyacid on the protonated carbonyl carbon of the ketone, forming a tetrahedral intermediate known as the Criegee intermediate. This is followed by a concerted migration of one of the substituents from the carbonyl carbon to the adjacent oxygen of the peroxy group, with the simultaneous departure of the 3-chlorobenzoate (B1228886) anion.

Regioselectivity and Migratory Aptitude of Substituents

In the Baeyer-Villiger oxidation of unsymmetrical ketones, the regioselectivity of the oxygen insertion is determined by the relative migratory aptitude of the two substituents attached to the carbonyl carbon. The group that is better able to stabilize a positive charge will preferentially migrate. This is because the migrating group moves to an electron-deficient oxygen atom in the rate-determining step.

The general order of migratory aptitude is as follows:

Tertiary alkyl > cyclohexyl > secondary alkyl, benzyl > aryl > primary alkyl > methyl.

This order reflects the ability of the migrating group to accommodate a partial positive charge in the transition state of the rearrangement step. Electron-donating groups on an aryl substituent will increase its migratory aptitude, while electron-withdrawing groups will decrease it.

| Migrating Group | Relative Migratory Aptitude | Reasoning |

|---|---|---|

| Tertiary Alkyl | Highest | Best stabilization of positive charge through hyperconjugation. |

| Secondary Alkyl | High | Good stabilization of positive charge. |

| Aryl (Phenyl) | Moderate | Stabilization through resonance, influenced by substituents. |

| Primary Alkyl | Low | Less effective stabilization of positive charge. |

| Methyl | Lowest | Least effective at stabilizing a positive charge. |

Characterization of Intermediates in the Baeyer-Villiger Pathway

The key intermediate in the Baeyer-Villiger oxidation is the Criegee intermediate, a tetrahedral species formed from the addition of the peroxyacid to the carbonyl group. chemicalbook.com While generally unstable and not isolated, its existence is supported by kinetic studies and isotopic labeling experiments. The formation of this intermediate is typically the first step of the reaction mechanism. The subsequent rearrangement of this intermediate is the rate-determining step and dictates the regiochemical and stereochemical outcome of the reaction.

Stereochemical Outcomes in Chiral Ketone Systems

A significant feature of the Baeyer-Villiger oxidation is that the migration of a chiral substituent occurs with complete retention of its stereochemistry. This stereospecificity is a consequence of the concerted nature of the migration step. The migrating group does not detach completely from the carbonyl carbon before bonding to the adjacent oxygen; instead, it transitions through a three-membered ring-like transition state. This ensures that the stereochemical integrity of the migrating group is preserved in the final ester or lactone product. This property makes the Baeyer-Villiger oxidation a powerful tool in asymmetric synthesis for the construction of chiral molecules.

Radical and Metal-Mediated Pathways Initiated by this compound

While this compound is predominantly known for its role in ionic reactions like epoxidation and the Baeyer-Villiger oxidation, it can also initiate radical and metal-mediated pathways under certain conditions. The weak O-O bond in m-CPBA can undergo homolytic cleavage, particularly when subjected to heat, light, or in the presence of transition metal catalysts.

Formation and Reactivity of Carbon-Centered and Oxygen-Centered Radical Species

The homolytic cleavage of the O-O bond in this compound generates a 3-chlorobenzoyloxy radical (an oxygen-centered radical) and a hydroxyl radical. The 3-chlorobenzoyloxy radical is relatively unstable and can undergo rapid decarboxylation to form a 3-chlorophenyl radical (a carbon-centered radical) and carbon dioxide. mdpi.com

Formation of Radicals:

Thermal or Photochemical Initiation: High temperatures or UV irradiation can provide the energy required to break the weak peroxide bond, leading to the formation of the aforementioned radical species.

Metal-Catalyzed Initiation: Transition metals with accessible one-electron redox states can catalyze the decomposition of m-CPBA. The metal can act as a one-electron reductant, breaking the O-O bond and generating an oxygen-centered radical and a metal-oxo species.

Reactivity of Radical Species:

Oxygen-Centered Radicals (3-Chlorobenzoyloxy Radical): These radicals are electrophilic and highly reactive. Their primary mode of reaction is hydrogen atom abstraction from suitable C-H bonds to form 3-chlorobenzoic acid and a new carbon-centered radical. They can also add to double bonds, initiating polymerization or other addition reactions.

Carbon-Centered Radicals (3-Chlorophenyl Radical): Aryl radicals are also highly reactive. They can abstract hydrogen atoms, but they are particularly known for their ability to add to aromatic rings (homolytic aromatic substitution) or to abstract halogen atoms. In the absence of other reactive substrates, they may dimerize or react with the solvent.

The generation of these radical species can sometimes lead to side reactions or alternative reaction pathways that compete with the desired ionic transformations. However, under controlled conditions, these radical pathways can be harnessed for specific synthetic purposes.

Involvement of Organometallic and High-Valent Metal-Oxo Intermediates

The oxidation reactions mediated by 3-Chloroperoxybenzoic acid (m-CPBA) can be significantly influenced by the presence of metal catalysts. These catalysts can interact with m-CPBA to form highly reactive organometallic and high-valent metal-oxo (HVMO) intermediates, which are pivotal in a variety of selective oxidation processes, including C-H bond functionalization and olefin epoxidation. mdpi.com The nature of the metal, its ligand sphere, and the reaction conditions dictate the formation and reactivity of these intermediates.

Transition metal complexes, particularly those of nickel, cobalt, manganese, and iron, have been extensively studied for their ability to activate m-CPBA. nih.govnih.govresearchgate.net The interaction between the metal center and m-CPBA typically leads to the cleavage of the weak O-O bond of the peroxy acid. This cleavage can proceed through either a heterolytic or homolytic pathway, depending on the oxidation state and electronic properties of the metal catalyst. nih.gov

For instance, in the case of iron complexes, the oxidation state of the iron center determines the cleavage mechanism. An Fe(II) center tends to promote heterolytic O-O bond cleavage, while an Fe(III) center favors homolytic cleavage. nih.gov The heterolytic pathway generally leads to the formation of a high-valent iron(IV)-oxo species and 3-chlorobenzoic acid. Conversely, the homolytic cleavage results in the formation of an iron(III)-oxo species and a 3-chlorobenzoyloxy radical.

The formation of these HVMO species has been substantiated by various spectroscopic techniques. For example, the reaction of a nickel(II) complex with m-CPBA has been shown to form a transient Ni(III)-O• species, which was identified through spectroscopic analysis. mdpi.com Similarly, manganese(V)-oxo intermediates have been proposed and, in some cases, characterized in reactions involving manganese-salen complexes and m-CPBA. nih.gov

The reactivity of these HVMO intermediates is a key factor in the catalytic cycle. They are potent oxidizing agents capable of abstracting hydrogen atoms or transferring an oxygen atom to a substrate. The ligand environment surrounding the metal center plays a crucial role in modulating the reactivity and selectivity of the HVMO species. mdpi.com

Table 1: Examples of Metal Complexes Used in m-CPBA Mediated Oxidations and the Proposed Intermediates

| Metal Complex | Proposed Intermediate | Spectroscopic Evidence | Reaction Type |

| [NiII(L8)] | NiIII–O• | UV-Vis | C-H Oxidation |

| [MnIII(salen)] | MnV=O | EPR, NMR | Olefin Epoxidation |

| [FeII(N4Py)(CH3CN)]2+ | [FeIV(O)(N4Py)]2+ | UV-Vis | Oxidation |

| Heptamethyl cobyrinate (B12 derivative) | Co(III)-acylperoxido, Co(III)-oxyl | UV-Vis, IR, ESR, ESI-MS | Alkane Oxidation |

Mechanistic Distinction Between Free Radical and Metal-Mediated Oxidations

A significant aspect of m-CPBA-mediated oxidations in the presence of metal catalysts is the potential for multiple reaction pathways to operate simultaneously. These can be broadly categorized as metal-mediated pathways, involving the aforementioned HVMO intermediates, and free-radical pathways. mdpi.comrsc.orgrsc.org Distinguishing between these mechanisms is crucial for understanding and controlling the reaction's outcome.

The free-radical pathway is often initiated by the homolytic decomposition of m-CPBA, which can be triggered by the metal catalyst or occur spontaneously. This decomposition generates several radical species, including the 3-chlorobenzoyloxy radical and, subsequently, the chlorophenyl radical through decarboxylation. rsc.org These radicals are capable of initiating radical chain reactions, leading to the oxidation of the substrate. researchgate.net

The key distinctions between metal-mediated and free-radical oxidations lie in their selectivity, stereospecificity, and the nature of the products formed.

Stereoselectivity: Metal-mediated oxidations, particularly those involving concerted or rebound mechanisms with HVMO species, often proceed with a high degree of stereoretention. rsc.orgrsc.org For example, the hydroxylation of alkanes catalyzed by certain cobalt complexes with m-CPBA shows high retention of stereoconfiguration. rsc.orgrsc.org In contrast, free-radical reactions typically involve long-lived radical intermediates that can undergo conformational changes, leading to a loss of stereoselectivity and the formation of a mixture of stereoisomers. nih.gov

Regioselectivity and Bond Selectivity: The selectivity of C-H bond oxidation can also be an indicator of the operative mechanism. While some O-centered radicals derived from m-CPBA can exhibit relatively high bond selectivities, potentially leading to misinterpretation, metal-mediated oxidations often display distinct regioselectivities based on the steric and electronic properties of the catalyst-intermediate complex. rsc.org

Product Distribution: The distribution of oxidation products can provide clues to the underlying mechanism. For instance, in the oxidation of cyclohexane, the ratio of cyclohexanol to cyclohexanone can be indicative. While some metal-catalyzed systems produce both, the formation of alkyl hydroperoxides is a hallmark of free-radical pathways, which are often not observed in purely metal-mediated reactions. nih.gov

Kinetic studies and the use of radical traps are also valuable tools for differentiating between these pathways. The observation of an induction period or inhibition by radical scavengers would strongly suggest the involvement of free radicals. Conversely, a reaction rate that is directly proportional to the catalyst and oxidant concentration, but independent of the substrate concentration, points towards the formation of the active metal-oxo intermediate as the rate-determining step. nih.gov

The choice of solvent and the presence of promoters can also influence the dominant reaction pathway. For example, an acidic promoter has been shown to suppress the non-selective free-radical side route in a Co/Fe catalyzed oxidation with m-CPBA. rsc.orgrsc.org

Table 2: Comparison of Mechanistic Features

| Feature | Metal-Mediated Oxidation | Free Radical Oxidation |

| Key Intermediates | High-Valent Metal-Oxo (HVMO) species | Organic radicals (e.g., 3-chlorobenzoyloxy, chlorophenyl) |

| Stereoselectivity | High (retention of configuration) | Low (racemization or mixture of diastereomers) |

| Radical Traps | No significant effect | Inhibition or altered product distribution |

| Kinetics | Often dependent on [catalyst] and [m-CPBA] | Can show complex kinetics, induction periods |

| Byproducts | Primarily related to the catalyst and substrate oxidation | Can include products from radical side reactions (e.g., chlorobenzene (B131634) from m-CPBA decomposition) |

Applications of 3 Chloroperoxylbenzoic Acid in Organic Transformations

Olefin Epoxidation and Stereochemical Control with 3-Chloroperoxylbenzoic Acid

The reaction of alkenes with peroxyacids like m-CPBA, known as the Prilezhaev reaction, is a fundamental method for the synthesis of epoxides (oxiranes). wikipedia.orgorganic-chemistry.org This transformation involves the breaking of the alkene's carbon-carbon pi bond and the formation of two new carbon-oxygen single bonds on the same face of the original double bond, resulting in a three-membered cyclic ether. masterorganicchemistry.comleah4sci.com

The reaction proceeds through a concerted, single-step mechanism often referred to as the "butterfly" mechanism. masterorganicchemistry.com This mechanism explains several key experimental observations: the reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product, and it occurs via syn-addition, with the oxygen atom adding to the same side of the double bond. masterorganicchemistry.comorgosolver.com

Epoxidation of Substituted and Unsubstituted Alkenes

The rate of epoxidation with m-CPBA is significantly influenced by the electronic nature of the alkene. Electron-rich alkenes, typically those with more alkyl substituents on the double bond, react faster than electron-poor alkenes. masterorganicchemistry.com This is because the alkene acts as the nucleophile, attacking the electrophilic oxygen of the peroxy acid. libretexts.org Consequently, more substituted double bonds are generally epoxidized more readily than less substituted ones. For instance, a trisubstituted alkene will react preferentially over a mono-substituted alkene within the same molecule. masterorganicchemistry.com

The stereospecificity of the reaction is a critical feature. A cis-alkene will yield a cis-epoxide, while a trans-alkene will produce a trans-epoxide. masterorganicchemistry.com This retention of stereochemistry is a direct consequence of the concerted mechanism where a carbocation intermediate, which would allow for bond rotation, is not formed. masterorganicchemistry.com

Table 1: Examples of m-CPBA Epoxidation of Alkenes

| Starting Alkene | Product Epoxide | Stereochemistry |

|---|---|---|

| Cyclohexene (B86901) | Cyclohexene oxide | Achiral, meso |

| (Z)-But-2-ene | cis-2,3-Epoxybutane | Meso |

| (E)-But-2-ene | trans-2,3-Epoxybutane | Racemic mixture |

Diastereoselective Epoxidation in Complex Molecular Architectures

In molecules with pre-existing stereocenters, m-CPBA can exhibit diastereoselectivity, where it preferentially attacks one face of the double bond over the other. This selectivity is often governed by steric hindrance. The peroxy acid will approach the alkene from the less sterically hindered face, leading to the formation of one diastereomer in excess.

This principle is well-documented in steroid chemistry. For example, the stereochemical outcome of the epoxidation of Δ14–15 cholestanes with m-CPBA is controlled by the steric bulk of a substituent at the C17 position. nih.gov When the C17 substituent is in the β-configuration (pointing "up"), the epoxide forms on the opposite, α-face. Conversely, if the C17 substituent is flat (trigonal) or in the α-configuration (pointing "down"), the epoxidation occurs on the β-face. nih.gov This demonstrates that steric factors can effectively direct the approach of the reagent to one of the two diastereotopic faces of the double bond.

Regioselectivity in Polyene Epoxidation Reactions

When a molecule contains multiple double bonds (a polyene), m-CPBA will preferentially react with the most electron-rich (i.e., most substituted) double bond. masterorganicchemistry.com However, in polyenes where multiple double bonds have similar substitution patterns, such as in linear terpenoids like farnesol or geranylgeraniol, m-CPBA often shows poor regioselectivity, leading to a mixture of mono-epoxide products. nih.gov For instance, the uncatalyzed reaction of farnesol with m-CPBA results in a nearly statistical mixture of epoxides at its different double bonds. nih.gov Achieving high regioselectivity in such substrates typically requires the use of a directing group or a specially designed catalyst. nih.govresearchgate.net

Directed Epoxidation of Allylic Alcohols: Role of Hydrogen Bonding

A powerful strategy for controlling the stereochemistry of epoxidation is through the use of a nearby hydroxyl group, as seen in allylic alcohols. The hydroxyl group can form a hydrogen bond with the incoming m-CPBA molecule, delivering the oxidant to the face of the alkene syn (on the same side) to the alcohol. wikipedia.orgrsc.org This phenomenon, known as directed epoxidation, often overrides steric effects that might otherwise favor attack from the opposite face.

This directing effect is highly effective in both cyclic and acyclic systems. wikipedia.orgrsc.org For cyclic allylic alcohols, the reaction with m-CPBA results in the predominant or exclusive formation of the cis-epoxy alcohol. rsc.org The effectiveness of this hydrogen-bonding interaction is evidenced by the fact that if the allylic alcohol is protected (e.g., acetylated), the selectivity often reverses, with the epoxidation then being controlled by sterics. wikipedia.org This directed approach provides a reliable method for establishing specific stereocenters in complex molecule synthesis. acs.org

Baeyer-Villiger Oxidation for Ester and Lactone Synthesis

The Baeyer-Villiger oxidation is a reaction that converts ketones into esters and cyclic ketones into lactones (cyclic esters) using peroxy acids like m-CPBA. chemistrysteps.comorganicchemistrytutor.com First reported in 1899, this reaction involves the insertion of an oxygen atom between the carbonyl carbon and an adjacent carbon atom. organicchemistrytutor.comrsc.org It is a powerful tool in synthetic organic chemistry, particularly for ring-expansion of cyclic ketones to form larger lactone rings. rsc.orgadichemistry.com

Conversion of Ketones to Esters via this compound

The mechanism of the Baeyer-Villiger oxidation begins with the protonation of the ketone's carbonyl oxygen, followed by the nucleophilic addition of the peroxy acid to the carbonyl carbon. nrochemistry.com This forms a tetrahedral intermediate known as the Criegee intermediate. rsc.orgnrochemistry.com The key step of the reaction is the rearrangement of this intermediate, where one of the groups attached to the original carbonyl carbon migrates to the adjacent, electron-deficient oxygen atom, displacing the carboxylate leaving group. chemistrysteps.com

The reaction is regioselective, with the oxygen atom insertion being dictated by the "migratory aptitude" of the groups attached to the ketone. The group that is better able to stabilize a positive charge is the one that preferentially migrates. The general order of migratory aptitude is: H > tertiary alkyl > secondary alkyl ≈ aryl > primary alkyl > methyl. chemistrysteps.com This predictable regioselectivity makes the Baeyer-Villiger oxidation a highly useful synthetic transformation. adichemistry.com The migration step also proceeds with retention of stereochemistry at the migrating center. nrochemistry.com

Table 2: Regioselectivity in Baeyer-Villiger Oxidation with m-CPBA

| Starting Ketone | Major Product | Migrating Group |

|---|---|---|

| Acetophenone | Phenyl acetate (B1210297) | Phenyl |

| Ethyl isopropyl ketone | Isopropyl propanoate | Isopropyl (sec-alkyl) |

| Cyclohexanone | ε-Caprolactone | Methylene (ring expansion) |

Formation of Lactones from Cyclic Ketones

The Baeyer-Villiger oxidation is a notable application of this compound (m-CPBA), facilitating the conversion of cyclic ketones into lactones, which are cyclic esters. chemistrysteps.com This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group of the ketone. rsc.org The process is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by m-CPBA. nrochemistry.com This attack forms a tetrahedral intermediate, often referred to as the Criegee intermediate. rsc.orgnrochemistry.comjk-sci.com

The subsequent step is a concerted rearrangement where one of the alkyl groups attached to the carbonyl carbon migrates to the adjacent oxygen atom of the peroxy group, concurrently displacing a molecule of 3-chlorobenzoic acid. wikipedia.org This migration step is the rate-determining step of the reaction. wikipedia.org Finally, deprotonation of the resulting oxocarbenium ion yields the stable lactone product. wikipedia.org

The regioselectivity of the Baeyer-Villiger oxidation is a key feature, governed by the migratory aptitude of the substituents on the ketone. organic-chemistry.org The group that can better stabilize a positive charge has a higher tendency to migrate. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. chemistrysteps.comorganic-chemistry.org This predictable regiochemistry makes the Baeyer-Villiger oxidation a powerful tool in organic synthesis for the controlled formation of specific lactone structures.

Table 1: Migratory Aptitude in Baeyer-Villiger Oxidation

| Migrating Group | Aptitude |

|---|---|

| Tertiary alkyl | Highest |

| Secondary alkyl / Cyclohexyl | High |

| Aryl (Phenyl) | Medium |

| Primary alkyl | Low |

Scope and Limitations in the Synthesis of Complex Molecular Scaffolds

The Baeyer-Villiger oxidation mediated by m-CPBA is a valuable transformation in the total synthesis of complex natural products, where lactones often serve as crucial intermediates. nih.gov Its reliability and predictable regioselectivity have been leveraged in the synthesis of various biologically active molecules. For instance, it has been employed as a key step in the synthesis of (-)-rasfonin and fragments of (+)-discodermolide. nih.gov In these syntheses, m-CPBA successfully transformed complex cyclic ketones into the desired lactones, demonstrating its utility in intricate molecular architectures. nih.gov

However, the application of m-CPBA in complex syntheses is not without limitations. A significant challenge arises from the broad oxidizing power of m-CPBA, which can lead to competing side reactions if other sensitive functional groups are present in the substrate. wikipedia.orglibretexts.org One of the most common competing reactions is the epoxidation of carbon-carbon double bonds. libretexts.orgmasterorganicchemistry.com When a molecule contains both a ketone and an alkene, m-CPBA can react with either functional group. stackexchange.com

The outcome of this competition depends on the specific structure of the substrate. stackexchange.com In some cases, the Baeyer-Villiger oxidation of an unsaturated ketone is the dominant process, while in others, epoxidation of the double bond occurs first, followed by the oxidation of the ketone. stackexchange.com This lack of chemoselectivity can complicate synthetic routes, potentially leading to a mixture of products and lower yields of the desired lactone. Therefore, careful consideration of the substrate's reactivity and the potential for protecting other oxidizable groups is necessary when planning a synthesis that employs m-CPBA.

Heteroatom Oxidation Reactions Mediated by this compound

Oxidation of Sulfides to Sulfoxides and Sulfones

This compound is a highly effective reagent for the oxidation of sulfur-containing compounds. erowid.org It allows for the selective and controlled oxidation of sulfides to either sulfoxides or sulfones. derpharmachemica.comcommonorganicchemistry.com The outcome of the reaction can be dictated by the stoichiometry of the m-CPBA used and the reaction conditions, such as temperature. google.com

To achieve the selective oxidation of a sulfide to a sulfoxide, approximately one equivalent of m-CPBA is typically used, often at low temperatures (e.g., -78 °C to 0 °C). google.comnih.gov These conditions favor the transfer of a single oxygen atom to the sulfur, minimizing over-oxidation to the sulfone. erowid.orggoogle.com This method is considered one of the ideal laboratory procedures for preparing sulfoxides due to its high chemoselectivity and clean conversion. erowid.org

For the synthesis of sulfones, the sulfide is treated with two or more equivalents of m-CPBA, usually at room temperature. google.comorganic-chemistry.org The first equivalent of m-CPBA oxidizes the sulfide to the sulfoxide, and the subsequent equivalent(s) further oxidize the sulfoxide to the sulfone. nih.gov The oxidation of sulfoxides to sulfones is a relatively facile process. nih.gov This stepwise oxidation provides a reliable route to access both sulfoxides and sulfones from a common sulfide precursor. researchgate.net

Table 2: Controlled Oxidation of Sulfides with m-CPBA

| Desired Product | m-CPBA Equivalents | Typical Temperature |

|---|---|---|

| Sulfoxide | ~1 | Low (e.g., 0 °C or below) |

N-Oxidation of Amines and Nitrogen Heterocycles

The reaction between a tertiary amine and m-CPBA results in the formation of an amine N-oxide. chemistai.org This transformation involves the transfer of an oxygen atom from the peroxyacid to the nitrogen atom of the amine. chemistai.org m-CPBA is a widely used oxidant for this purpose, alongside hydrogen peroxide. thieme-connect.de The reaction is generally efficient and provides a direct route to N-oxides, which are important synthetic intermediates and can act as oxidants themselves. asianpubs.org

This oxidation is not limited to acyclic tertiary amines; it is also applicable to a wide range of nitrogen-containing heterocycles. organic-chemistry.org For example, pyridine (B92270) and its derivatives can be effectively oxidized to the corresponding pyridine N-oxides. nih.gov The oxidation of molecules containing multiple nitrogen atoms, such as 3-(1-methylpiperidin-2-yl)pyridine, can be achieved with high yields using m-CPBA. thieme-connect.de The selectivity of N-oxidation in molecules with multiple amine or heteroaromatic sites can sometimes be controlled by in situ protonation strategies, which deactivate more basic aliphatic amines towards oxidation, allowing for selective oxidation of the less basic heteroaromatic nitrogen. nih.gov

Other Heteroatom Oxidations (e.g., Selenides, Phosphates)

Beyond sulfur and nitrogen, this compound is capable of oxidizing other heteroatoms. rsc.org It is a versatile reagent for the oxidation of organoselenium compounds. Selenides can be oxidized by m-CPBA to the corresponding selenoxides. This transformation is analogous to the oxidation of sulfides to sulfoxides.

Furthermore, m-CPBA is effective in the oxidation of phosphorus-containing compounds. For example, phosphites can be stereospecifically oxidized to phosphates using m-CPBA. erowid.orgscienceinfo.com Similarly, thiophosphate triesters undergo oxidation with m-CPBA to yield the corresponding phosphate (B84403) esters, a reaction that proceeds with retention of configuration at the phosphorus center. scienceinfo.com

C-H Bond Functionalization Using this compound

The functionalization of unactivated C-H bonds is a significant challenge in organic synthesis, and this compound has emerged as a potent oxidant for this purpose. researchgate.net m-CPBA can be used for the hydroxylation of alkanes, converting C-H bonds into C-OH groups. scienceinfo.comnih.gov However, these reactions often require the presence of a transition metal catalyst to proceed efficiently and with selectivity. rsc.orgnih.gov

Various metal complexes, including those of iron, cobalt, and nickel, have been shown to catalyze C-H oxidation with m-CPBA. rsc.orgnih.govmdpi.com The role of the catalyst is to interact with m-CPBA to generate highly reactive oxidizing species. mdpi.com The exact mechanism of these reactions can be complex and may proceed through different pathways, including concerted, metal-mediated, or free-radical routes. researchgate.netrsc.org

In some catalytic systems, the reaction proceeds with high stereospecificity. For example, the hydroxylation of cis-1,2-dimethylcyclohexane using certain cobalt or nickel catalysts with m-CPBA can yield tertiary alcohols with a high retention of stereoconfiguration. nih.govrsc.org This suggests a mechanism that does not involve long-lived free radical intermediates, which would typically lead to a loss of stereochemistry. mdpi.com The selectivity of the oxidation often favors tertiary C-H bonds over secondary and primary ones. nih.govrsc.org Despite these advances, controlling the reaction to avoid non-selective pathways initiated by free radicals generated from m-CPBA remains a key challenge. mdpi.comsemanticscholar.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound (m-CPBA) |

| Lactone |

| 3-chlorobenzoic acid |

| (-)-rasfonin |

| (+)-discodermolide |

| Sulfide |

| Sulfoxide |

| Sulfone |

| Tertiary amine |

| Amine N-oxide |

| Pyridine |

| Pyridine N-oxide |

| 3-(1-methylpiperidin-2-yl)pyridine |

| Selenide |

| Selenoxide |

| Phosphite |

| Phosphate |

| Thiophosphate triester |

| Alkane |

| cis-1,2-dimethylcyclohexane |

Diverse Oxidative Transformations Utilizing this compound

Beyond C-H functionalization, m-CPBA is a key reagent in a wide array of other oxidative transformations, including rearrangements and ring manipulations.

The Rubottom oxidation is a powerful and reliable method for the α-hydroxylation of ketones and aldehydes. alfa-chemistry.comwikipedia.org The reaction involves the treatment of a silyl enol ether with m-CPBA to afford an α-siloxy carbonyl compound, which can then be readily hydrolyzed to the corresponding α-hydroxy carbonyl derivative. wikipedia.orgbiu.ac.il The α-hydroxy carbonyl motif is a common feature in many biologically active natural products. alfa-chemistry.comorganicreactions.org

The mechanism of the Rubottom oxidation is well-established and proceeds through two key steps. nrochemistry.comorganic-chemistry.orgyoutube.com First, the electron-rich double bond of the silyl enol ether is epoxidized by m-CPBA to form a siloxy oxirane intermediate. wikipedia.orgnrochemistry.com This is followed by an acid-catalyzed or thermal rearrangement, known as the Brook rearrangement, where the silyl group migrates from the oxygen of the original enol ether to the oxygen of the newly formed epoxide, leading to the α-siloxy carbonyl compound. wikipedia.orgnrochemistry.com Subsequent workup with a fluoride source or aqueous acid cleaves the silyl ether to reveal the α-hydroxy carbonyl product. organic-chemistry.org

This compound is instrumental in initiating several important oxidative rearrangement reactions.

The Meisenheimer rearrangement involves the alfa-chemistry.comnrochemistry.com-rearrangement of a tertiary amine N-oxide to an O-alkylated hydroxylamine. When certain aziridines are treated with m-CPBA, they are first oxidized to the corresponding N-oxide, which can then undergo a alfa-chemistry.comwikipedia.org-Meisenheimer rearrangement. scienceinfo.com

The Cope elimination is a thermal, syn-elimination reaction of a tertiary amine N-oxide to produce an alkene and a hydroxylamine. nrochemistry.comchemeurope.com The requisite N-oxide is readily prepared by the oxidation of the corresponding tertiary amine with an oxidizing agent such as m-CPBA or hydrogen peroxide. nrochemistry.comorganicchemistrytutor.commasterorganicchemistry.comalfa-chemistry.com The reaction proceeds through a concerted, five-membered cyclic transition state, which dictates the syn stereochemistry of the elimination. chemeurope.com This reaction is often performed as a one-pot procedure where the amine is oxidized in situ and then heated to effect the elimination. nrochemistry.com

m-CPBA can also be employed to effect changes in ring size through oxidative processes.

An example of an oxidative ring contraction is the reaction of certain cyclobutene derivatives with m-CPBA. This transformation proceeds under mild conditions to selectively form cyclopropylketones. organic-chemistry.org

While less common, m-CPBA can participate in ring expansion reactions. For instance, the Baeyer-Villiger oxidation, a classic reaction of m-CPBA, converts cyclic ketones into lactones, which represents a one-atom ring expansion. scienceinfo.com Although the primary focus here is not on the Baeyer-Villiger reaction itself, it serves as a prominent example of how m-CPBA can induce ring expansion.

Oxidation of Organoboron Compounds

This compound (m-CPBA) serves as an effective reagent for the oxidation of organoboron compounds, providing a mild and efficient pathway for the synthesis of phenols from arylboronic acids. This transformation is particularly valuable as it proceeds under metal-, ligand-, and base-free conditions, offering a more environmentally benign alternative to some traditional methods. organic-chemistry.orgresearchgate.netorganic-chemistry.org

The reaction is typically carried out at room temperature in an aqueous solution, often a mixture of water and ethanol. organic-chemistry.org Isotopic labeling studies utilizing H₂¹⁸O have demonstrated that the oxygen atom incorporated into the resulting phenol originates from the m-CPBA, not from the water in the solvent. organic-chemistry.orgorganic-chemistry.org This finding suggests a mechanism wherein the m-CPBA directly interacts with the arylboronic acid.

The proposed mechanism involves the reaction of m-CPBA with the arylboronic acid to form an intermediate species. This intermediate then undergoes rearrangement and subsequent hydrolysis to yield the final phenol product. organic-chemistry.org The reaction exhibits broad functional group tolerance, accommodating both electron-rich and electron-deficient substituents on the arylboronic acid, and generally provides excellent yields of the corresponding phenols. organic-chemistry.org Notably, this method has been successfully applied to the synthesis of electron-rich phenols, which can be challenging to obtain through other synthetic routes. organic-chemistry.org

The scope of this oxidation extends beyond arylboronic acids to include phenylboronic pinacol esters and cyclohexylboronic acids. organic-chemistry.org However, it has been noted that heteroarylboronic acids may not be suitable substrates for this particular transformation. organic-chemistry.org While m-CPBA has been shown to be effective, in some competitive oxidation scenarios involving both boronic acids and their pinacol esters, other oxidants like Oxone® have been observed to provide better rate discrimination. rsc.org

A summary of representative examples for the m-CPBA mediated oxidation of arylboronic acids is presented in the table below.

| Entry | Arylboronic Acid | Product | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Phenol | H₂O/EtOH (1:2) | 98 |

| 2 | 4-Methoxyphenylboronic acid | 4-Methoxyphenol | H₂O/EtOH (1:2) | 99 |

| 3 | 4-Chlorophenylboronic acid | 4-Chlorophenol | H₂O/EtOH (1:2) | 97 |

| 4 | 3-Nitrophenylboronic acid | 3-Nitrophenol | H₂O/EtOH (1:2) | 95 |

| 5 | 4-(Trifluoromethyl)phenylboronic acid | 4-(Trifluoromethyl)phenol | H₂O/EtOH (1:2) | 96 |

Advanced Oxidation Processes in Synthetic Chemistry

This compound is a pivotal oxidant in a variety of advanced oxidation processes, particularly in the catalytic functionalization of C–H bonds and the epoxidation of olefins. rsc.orgmdpi.com These transformations often employ transition metal complexes, with nickel and cobalt compounds being prominent examples, to achieve high efficiency and selectivity. rsc.org

In these catalytic systems, m-CPBA interacts with the metal complex to generate highly reactive oxidizing species. rsc.org The nature of these intermediates can be complex and is a subject of ongoing mechanistic investigation. Depending on the metal center and reaction conditions, the reaction can proceed through various pathways, including the formation of high-valent metal-oxo (HVMO) species or radical intermediates. rsc.orgmdpi.com The decomposition of m-CPBA can be directed by the catalyst to control the reactivity and selectivity of the oxidation. rsc.org

Nickel-catalyzed oxidations with m-CPBA have been extensively studied for the oxidation of hydrocarbons. rsc.orgmdpi.com For instance, nickel complexes can catalyze the oxidation of cyclohexane to cyclohexanol and cyclohexanone. mdpi.com The selectivity and efficiency of these reactions are highly dependent on the ligand environment of the nickel catalyst. The formation of chlorobenzene (B131634) as a byproduct in some of these reactions suggests a mechanism involving the homolytic cleavage of the O–O bond in m-CPBA. mdpi.com

Cobalt complexes are also effective catalysts for m-CPBA-mediated oxidations. These systems have been shown to be highly efficient in the stereoselective oxygenation of tertiary C-H bonds in substrates like dimethylcyclohexanes, producing the corresponding cyclohexanols with high yields. youtube.com

The epoxidation of alkenes is another significant application of m-CPBA in advanced oxidation processes. masterorganicchemistry.comleah4sci.com The reaction is known for its stereospecificity, where the configuration of the starting alkene is retained in the epoxide product. masterorganicchemistry.com This is a result of a concerted mechanism where the oxygen atom is delivered to the same face of the double bond. masterorganicchemistry.comleah4sci.com The table below summarizes selected examples of catalytic oxidations using m-CPBA.

| Catalyst | Substrate | Product(s) | Yield (%) | Reference |

| Nickel Complex | Cyclohexane | Cyclohexanol, Cyclohexanone | - | mdpi.com |

| Nickel Complex | cis-Stilbene | trans-Epoxide | 65 | mdpi.com |

| Cobalt Complex | cis-1,2-Dimethylcyclohexane | cis-1,2-Dimethylcyclohexanol | 53 | youtube.com |

| Nickel Complex | Cyclohexene | Cyclohexene oxide | >50 | mdpi.com |

| Nickel Complex | Ethylbenzene | 1-Phenylethanol, Acetophenone | - | mdpi.com |

Cascade and Domino Reaction Sequences

The reactivity of this compound can be harnessed to initiate cascade or domino reaction sequences, where a single reagent triggers a series of intramolecular transformations to build molecular complexity in a single synthetic operation. A notable example of this is the tandem oxidation of unsaturated ketones, which can undergo both epoxidation and Baeyer-Villiger oxidation. rsc.orgstackexchange.comechemi.com

The outcome of the reaction of m-CPBA with a γ-hydroxy-α,β-unsaturated ketone, for instance, is dependent on the initial site of attack by the peroxy acid. rsc.orgstackexchange.comechemi.com This selectivity can be influenced by the stereochemistry of the substrate, such as the orientation of substituents. stackexchange.com

Two primary cascade pathways have been identified in these systems:

Baeyer-Villiger followed by Epoxidation: In this sequence, the initial attack of m-CPBA occurs at the carbonyl group, leading to a Baeyer-Villiger rearrangement to form an enol lactone. This intermediate, still containing a double bond, can then be epoxidized by another equivalent of m-CPBA to yield an epoxy lactone. rsc.orgstackexchange.comechemi.com This pathway is often the dominant one. rsc.orgstackexchange.com

Epoxidation followed by Baeyer-Villiger: Alternatively, the initial reaction can be the epoxidation of the carbon-carbon double bond to form an epoxy ketone. This intermediate can then undergo a subsequent Baeyer-Villiger oxidation at the ketone functionality to afford the same epoxy lactone product. rsc.orgstackexchange.comechemi.com

The chemoselectivity between these two competing pathways can be subtle. For example, in the oxidation of certain steroidal γ-hydroxy-α,β-unsaturated ketones, the presence of an axial acetoxy group can suppress the epoxidation of the double bond, favoring the initial Baeyer-Villiger oxidation. rsc.orgstackexchange.com

Another interesting cascade reaction has been observed with unbranched α,β-unsaturated aldehydes. These substrates can undergo a Baeyer-Villiger oxidation, followed by epoxidation, a formate migration, and a second Baeyer-Villiger oxidation, ultimately resulting in a formyl-protected hydrate with a loss of two carbon atoms. stackexchange.com These examples highlight the utility of m-CPBA in triggering complex reaction sequences that efficiently generate intricate molecular architectures from relatively simple starting materials.

Catalytic Systems Employing 3 Chloroperoxylbenzoic Acid As Oxidant

Transition Metal Catalysis with 3-Chloroperoxylbenzoic Acid as Oxidant

This compound (m-CPBA) is a versatile oxidant utilized in a variety of transition metal-catalyzed reactions, particularly for the oxidation of C-H bonds and the epoxidation of olefins. mdpi.com The interaction between the metal catalyst and m-CPBA can be complex, leading to the formation of multiple potential reactive species. mdpi.com The specific catalytic pathway and the nature of the active oxidant are often dependent on the metal used, the ligand environment, and the reaction conditions.

Nickel-Catalyzed Systems

Nickel complexes, being based on an inexpensive and abundant first-row transition metal, have garnered significant attention as catalysts for oxidations using m-CPBA. mdpi.com These systems have proven effective for the oxidation of unactivated C(sp³)–H bonds in substrates ranging from simple alkanes to complex polyethylenes, often proceeding with high turnover numbers under mild conditions. nih.govberkeley.eduacs.org

The mechanism of nickel-catalyzed oxidations with m-CPBA has been a subject of considerable debate. nih.govberkeley.eduacs.org One proposed pathway involves the formation of high-valent nickel-oxygen intermediates, such as nickel(III)-oxo (Ni³⁺=O), nickel(III)-oxyl (Ni³⁺-O•), or nickel(III)-hydroxo species. mdpi.comresearchgate.net The reaction of a Ni(II) precursor with m-CPBA is thought to generate these transient species, which are then responsible for cleaving the substrate's C–H bond. nih.gov Spectroscopic evidence, including Electron Paramagnetic Resonance (EPR) and UV-vis measurements, has confirmed the formation of Ni(III) intermediates in the reaction of certain Ni(II) complexes with m-CPBA. mdpi.comresearchgate.net For instance, the reaction of [NiII(TMG3tren)]²⁺ with m-CPBA at low temperatures showed the formation of Ni(III)-oxygen intermediates. researchgate.net Similarly, a nickel(II) complex with a tetrapodal N4-donor ligand was shown to favor the homolytic O-O cleavage of m-CPBA, leading to a mixture of nickel(III) intermediates, [NiIII(O)(L)]⁺ and [NiIII(OH)(L)]²⁺. mdpi.com

However, an alternative mechanism proposes that the reaction proceeds through a free-radical chain process. nih.govberkeley.eduacs.org According to this model, the role of the nickel catalyst is not to directly activate the C-H bond, but rather to catalyze the decomposition of m-CPBA to generate a meta-chlorobenzoyloxy radical (mCBA•). nih.govberkeley.eduacs.orgresearchgate.net This aroyloxy radical is then the species that abstracts a hydrogen atom from the alkane, forming an alkyl radical (R•). nih.govresearchgate.net The resulting alkyl radical subsequently reacts with another molecule of m-CPBA to yield the final alcohol product and regenerate the aroyloxy radical, thus propagating the chain. nih.govberkeley.eduacs.org Evidence supporting this free-radical mechanism includes the observation that reaction selectivity is often independent of the ligand structure around the nickel center and the detection of long-lived carbon-centered radicals. nih.govberkeley.eduacs.org While high-valent nickel-oxygen species have been shown to oxidize activated C-H bonds, their competence in reacting with strong, unactivated C-H bonds remains a point of contention. nih.govacs.org

The structure of the ligand coordinating the nickel ion can significantly influence the reactivity and selectivity of oxidations involving m-CPBA, although the extent of this influence is a key point in the mechanistic debate. nih.govnih.gov Studies on a series of nickel(II) complexes with various pyridylalkylamine ligands have demonstrated clear effects on catalytic activity in the oxidation of cyclohexane. nih.gov

Complexes containing pyridylmethylamine (Pym) metal-binding groups generally exhibit higher turnover numbers (TON) compared to those with pyridylethylamine (Pye) groups. nih.gov Conversely, the selectivity for alcohol over ketone (A/K ratio) is typically much higher with the Pye-based systems. nih.gov These differences suggest that the electronic and steric properties of the supporting ligand play a crucial role in modulating the catalyst's performance. nih.gov The nature of the co-ligand, such as acetate (B1210297) versus nitrate (B79036), has also been shown to affect the reaction profile, with nitrate co-ligands sometimes introducing a lag phase at the beginning of the reaction. nih.gov

However, other studies have pointed to a lack of significant ligand effect on reaction selectivity as evidence against a mechanism involving a metal-centered oxidant. nih.govberkeley.edu The argument is that if a high-valent nickel-oxo or -oxyl species were directly involved in the C-H abstraction step, changes to the steric and electronic environment of the ligand should predictably alter the reaction's selectivity, which is not always observed. nih.govberkeley.eduacs.org

Cobalt and Iron-Based Catalysts

Cobalt and iron complexes are also widely employed as catalysts for oxidation reactions with m-CPBA. mdpi.com These systems can facilitate the hydroxylation of alkanes and other challenging oxidative transformations, often through mechanisms involving high-valent metal-oxo and metal-peroxo intermediates. rsc.orgrsc.orgresearchgate.net

In cobalt-catalyzed systems using m-CPBA, high-valent cobalt-oxygen species are frequently invoked as the key oxidants responsible for C-H bond activation. rsc.orgresearchgate.net The reaction is believed to proceed through an initial cobalt(III)-acylperoxo intermediate, formed from the reaction of a Co(II) or Co(III) precursor with m-CPBA. nih.govresearchgate.net This intermediate can then undergo either homolytic or heterolytic cleavage of the O-O bond. nih.gov

Homolytic cleavage generates a cobalt(III)-oxyl radical (Co³⁺-O•) and a meta-chlorobenzoyloxyl radical. researchgate.net Heterolytic cleavage, on the other hand, leads to the formation of a highly reactive cobalt(V)-oxo (Co⁵⁺=O) species. nih.gov The electronic properties of the ligands surrounding the cobalt center can influence which cleavage pathway is favored. nih.gov The resulting cobalt-oxo species are potent oxidants capable of stereoselective C-H hydroxylation. researchgate.netnih.gov For example, a cobalt(IV)-oxo species was proposed as the reactive intermediate in the stereoselective oxidation of alkanes with a cobalt complex featuring an isoindole-core ligand. nih.gov

Alternatively, cobalt(III)-peroxo species can be formed, particularly from the reaction of a Co(II) complex with hydrogen peroxide, but also in systems involving m-CPBA. acs.org These peroxo complexes, such as [(bbpc)CoIII(O₂)]⁺, have been found to be competent nucleophiles, reacting with aldehydes, but are generally not electrophilic enough to abstract hydrogen atoms from unactivated C-H bonds. acs.org

The efficiency and selectivity of cobalt and iron-catalyzed oxidations with m-CPBA can be dramatically improved by the addition of promoters or co-catalysts. rsc.orgmdpi.com In Co/Fe heterometallic systems, nitric acid (HNO₃) has been identified as a particularly effective promoter for the hydroxylation of tertiary C-H bonds. rsc.orgrsc.org The addition of nitric acid can lead to a significant increase in product yield, turnover frequency (TOF), and stereoselectivity, achieving over 99% retention of stereoconfiguration for substrates like cis-1,2-dimethylcyclohexane. rsc.orgmdpi.com The promoter is thought to function by suppressing non-selective, free-radical side pathways, thereby favoring a more selective, metal-mediated oxidation mechanism. rsc.orgrsc.org Other acidic promoters have been tested, but nitric acid has shown superior performance. mdpi.com In contrast, basic promoters like triethylamine (B128534) and pyridine (B92270) show negligible activity. mdpi.com

In iron-based systems, the choice of ligand can be considered a form of co-catalysis. For instance, the addition of the tetradentate amine ligand N,N'-bis(2-pyridylmethylene)-1,4-diaminodiphenyl ether to a reaction catalyzed by iron(III) chloride was found to dramatically accelerate the oxidation of alkanes with m-CPBA. researchgate.net Furthermore, simple iron salts, such as iron(III) chloride, can act as initiators or promoters for the oxidation of specific substrates, like steroidal phenols, with m-CPBA to produce quinol and epoxyquinol derivatives. rsc.org

Other Metal-Catalyzed Oxidations

Enzymatic Catalysis Involving this compound

The xenobiotic peroxide m-CPBA serves as a potent substrate for certain enzymes, notably peroxidases. Its interactions with these biocatalysts have been a subject of detailed kinetic and spectroscopic investigation.

Horseradish peroxidase isoenzyme C (HRP-C) is a well-studied heme enzyme that reacts readily with m-CPBA. This peracid exhibits a high affinity for HRP-C, reacting more rapidly to form the primary oxidized intermediate, Compound I, than the enzyme's natural substrate, hydrogen peroxide (H₂O₂). nih.gov However, m-CPBA is also a significantly more potent inactivator of the enzyme. nih.gov

The reaction of HRP-C with m-CPBA has been thoroughly characterized through transient and steady-state kinetic studies. rsc.orgnih.gov The process begins with the rapid, second-order oxidation of the native ferric enzyme (E) to Compound I (CI), a high-valent intermediate. rsc.org Excess m-CPBA can then act as a one-electron reducing substrate, converting Compound I to Compound II (CII), and subsequently Compound II back to the resting ferric state. rsc.org

A critical feature of this catalytic cycle is the formation of a complex between Compound I and m-CPBA (CI·mCPBA). rsc.orgnih.gov This complex represents a branch point in the reaction pathway. It can either proceed through the catalytic turnover to form Compound II or enter a competing pathway that leads to irreversible enzyme inactivation, forming verdohemoprotein. rsc.orgnih.gov The partitioning between these two fates is described by a partition ratio (r = k_cat/k_inact), which has been determined to be approximately 2. rsc.org This signifies that for every two productive catalytic turnovers, one inactivation event occurs, leading to a loss of about 33% of enzyme activity per cycle. rsc.orgnih.gov

Table 3: Kinetic Rate Constants for HRP-C Reactions with m-CPBA (pH 7.0, 25°C)

| Reaction Step | Description | Rate Constant (k) | Unit | Reference |

| E + mCPBA → CI | Formation of Compound I | 3.6 x 10⁷ | M⁻¹s⁻¹ | rsc.org |

| CI·mCPBA → CII | Decay to Compound II (Catalytic) | 6.4 x 10⁻³ | s⁻¹ | rsc.org |

| CI·mCPBA → Inactivated Enzyme | Inactivation Pathway | 3.3 x 10⁻³ | s⁻¹ | rsc.org |

| CII·mCPBA → E | Decay to Ferric Enzyme (Catalytic) | 1.0 x 10⁻³ | s⁻¹ | rsc.org |

Spectrophotometric techniques, particularly UV-visible spectroscopy, have been instrumental in identifying the transient intermediates formed during the reaction of HRP-C with m-CPBA. The formation and decay of these species can be monitored by characteristic changes in the heme Soret band. rsc.org

Upon reaction with m-CPBA, the native ferric HRP-C (λ_max ≈ 403 nm) is converted to Compound I. In the presence of excess m-CPBA, spectrally distinct, transient enzyme-peracid complexes are observed. rsc.org The intermediate formed from Compound I with m-CPBA (CI·mCPBA) exhibits an absorption maximum at 411 nm. rsc.org Subsequently, the intermediate formed from Compound II with m-CPBA (CII·mCPBA) shows an absorption maximum at 408 nm. rsc.org These complexes are functionally equivalent to an inactivated enzyme state because the affinity of m-CPBA for the enzyme is so high that it cannot be easily displaced by other substrates unless they are present in a very large excess. nih.govmdpi.com

Table 4: Spectroscopic Properties of HRP-C Intermediates with m-CPBA

| Enzyme Species | Description | λ_max (Soret Band) | Molar Absorptivity (ε) | Reference |

| Ferric HRP-C | Resting enzyme | ~403 nm | 100 mM⁻¹cm⁻¹ | nih.gov |

| CI·mCPBA | Compound I - mCPBA complex | 411 nm | 45 mM⁻¹cm⁻¹ | rsc.org |

| CII·mCPBA | Compound II - mCPBA complex | 408 nm | 77 mM⁻¹cm⁻¹ | rsc.org |

Cytochrome P450 Monooxygenases

Cytochrome P450 enzymes (P450s) are a superfamily of heme-thiolate proteins that catalyze a wide array of oxidative reactions. uni-muenchen.denih.govfrontiersin.org While their natural catalytic cycle relies on molecular oxygen and redox partners like NAD(P)H, the use of external oxidants such as this compound can bypass these requirements in a process known as the "peroxide shunt" pathway. nih.govresearchgate.netcore.ac.uk This pathway allows for the direct formation of the key oxidizing intermediate, Compound I, from the ferric resting state of the enzyme. uni-muenchen.denih.govresearchgate.net The use of m-CPBA has been instrumental in studying the mechanisms of P450s, as it facilitates the generation and characterization of transient species that are difficult to observe under normal turnover conditions. nih.govchemrxiv.org

Mechanistic Insights into Oxygen Transfer in P450 Systems

The central mechanism of P450 catalysis involves the activation of an oxygen atom for insertion into a substrate. uni-muenchen.de In the peroxide shunt pathway, m-CPBA reacts with the ferric heme center of the P450 enzyme. nih.govresearchgate.net This reaction proceeds via heterolytic cleavage of the O-O bond in the peroxyacid, leading to the formation of a highly reactive ferryl-oxo species with a π-cation radical on the porphyrin ring, known as Compound I (Cpd I). uni-muenchen.denih.govbeilstein-journals.org Cpd I is widely accepted as the principal active oxidant in P450-catalyzed reactions. nih.govbeilstein-journals.orgnih.gov

Research on various P450 isozymes, such as CYP119 and P450cam, has confirmed that m-CPBA is an effective tool for generating and studying Cpd I. uni-muenchen.denih.govresearchgate.net Kinetic studies have further elucidated this process, characterizing the rates of Cpd I formation and its subsequent reaction with substrates. nih.govresearchgate.net For instance, in the thermostable cytochrome P450 CYP119, the reaction with m-CPBA has been kinetically characterized to detail the formation and decay of Compound I. researchgate.net

Spectroscopic Identification of P450 Intermediates

The transient and highly reactive nature of P450 intermediates, particularly Compound I, necessitates specialized spectroscopic techniques for their detection and characterization. The use of m-CPBA in the shunt pathway has been crucial for these studies. nih.govnih.gov

UV-Visible Spectroscopy: This is one of the primary methods for observing P450 intermediates. The formation of Cpd I from the reaction of a P450 enzyme with m-CPBA is marked by distinct spectral changes. uni-muenchen.dechemrxiv.org The ferric resting state of the enzyme typically shows a sharp Soret absorption band around 420 nm. nih.govchemrxiv.org Upon reaction with m-CPBA, this band decreases in intensity and a new, broad, blue-shifted Soret band appears, often around 370 nm. nih.govchemrxiv.orgresearchgate.net A second characteristic feature of Cpd I is a weak absorbance band in the 650-700 nm region, which is attributed to the porphyrin π-cation radical. nih.govchemrxiv.org For example, studies on CYP119 and OxyB showed the appearance of a transient species with an absorbance maximum near 690 nm upon mixing with m-CPBA, a hallmark of Cpd I. nih.govchemrxiv.org Stopped-flow spectrophotometry has been used to capture these rapid spectral changes, allowing for the kinetic analysis of Cpd I formation and decay. researchgate.netacs.org

Mössbauer Spectroscopy: This technique provides detailed information about the iron center, including its oxidation and spin states. Mössbauer studies on freeze-quenched samples of the reaction between CYP119 and m-CPBA have provided strong evidence for the Cpd I formulation. nih.govnih.gov The measured parameters, such as an isomer shift (δ) of approximately 0.11 mm/s and a quadrupole splitting (ΔEQ) of about 0.90 mm/s for CYP119-I, are consistent with an iron(IV) ferryl-oxo species. nih.govscispace.com